molecular formula C10H18O B1220830 2-Pinanol CAS No. 473-54-1

2-Pinanol

Cat. No.: B1220830
CAS No.: 473-54-1
M. Wt: 154.25 g/mol
InChI Key: YYWZKGZIIKPPJZ-UHFFFAOYSA-N
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Description

2-Pinanol, also known as 2,6,6-trimethylbicyclo[3.1.1]heptan-2-ol, is a bicyclic terpenoid derived from the terpene pinene. It contains a tertiary alcohol and exists in both cis and trans isomeric forms, both of which are chiral . This compound is notable for its role in the synthesis of various fragrance and flavor compounds.

Scientific Research Applications

2-Pinanol has several applications in scientific research:

Mechanism of Action

The mechanism of linalool formation, a derivative of 2-Pinanol, is proposed to occur through pinane ring opening in an intramolecular reaction . This reaction occurs with a variety of fully substituted 1,2-diols, and can be understood to involve the formation of a carbenium ion intermediate that subsequently undergoes a rearrangement .

Safety and Hazards

2-Pinanol is harmful if swallowed or in contact with skin . It causes skin irritation and serious eye irritation . Precautionary measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Pinanol is typically produced by the deoxygenation of corresponding cis- and trans-2-pinane hydroperoxide, which can be obtained through the autoxidation of pinane with air . The process involves the following steps:

    Autoxidation of Pinane: Pinane is exposed to air, leading to the formation of cis- and trans-2-pinane hydroperoxide.

    Deoxygenation: The hydroperoxides are then deoxygenated to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of crude sulphated turpentine, a by-product of the pulp and paper industry. The key step in this process is the pyrolysis of cis-2-pinanol to linalool, which requires high temperatures (600-650°C) . This method is not highly selective due to the decomposition of the product under these conditions.

Chemical Reactions Analysis

Types of Reactions: 2-Pinanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

2-Pinanol is unique among terpenoids due to its bicyclic structure and the presence of a tertiary alcohol. Similar compounds include:

Compared to these compounds, this compound’s unique structure and reactivity make it a valuable intermediate in the synthesis of various fine chemicals.

Properties

IUPAC Name

2,6,6-trimethylbicyclo[3.1.1]heptan-2-ol
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InChI

InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,11)8(9)6-7/h7-8,11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YYWZKGZIIKPPJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C1C2)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
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DSSTOX Substance ID

DTXSID5029180
Record name 2-Pinanol
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Molecular Weight

154.25 g/mol
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Physical Description

Liquid, Nearly white solid; mp = 22-24 deg C; Camphor-type odor; [MSDSonline]
Record name Bicyclo[3.1.1]heptan-2-ol, 2,6,6-trimethyl-
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Record name Bicyclo[3.1.1]heptan-2-ol, 2,6,6-trimethyl-, (1R,2R,5S)-rel-
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Vapor Pressure

0.07 [mmHg]
Record name 2-Pinanol
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CAS No.

473-54-1, 4948-29-2
Record name 2-Pinanol
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Record name 2-Pinanol, trans-
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Record name Bicyclo[3.1.1]heptan-2-ol, 2,6,6-trimethyl-
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Record name Bicyclo[3.1.1]heptan-2-ol, 2,6,6-trimethyl-, (1R,2R,5S)-rel-
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Record name 2,6,6-trimethylbicyclo[3.1.1]heptane-3-ol
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Synthesis routes and methods

Procedure details

To 25 milliliters of acetonitrile were added 1.38 grams (10 millimoles) of pinane, 0.13 gram (0.8 millimole) of N-hydroxyphthalimide and 0.015 gram (0.06 millimole) of Co(AA)2, and the resultant mixture was stirred in an oxygen atmosphere at a temperature of 100° C. for six hours. Pinane was transformed into 2-pinanol (selectivity for pinane 91%, yield 82%) with a transformation rate of 90%.
[Compound]
Name
resultant mixture
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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0 (± 1) mol
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1.38 g
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0.13 g
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[Compound]
Name
Co(AA)2
Quantity
0.015 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Yield
82%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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